3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane
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Overview
Description
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is a synthetic organic compound characterized by the presence of two bromine atoms, a methoxy group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane typically involves the bromination of 2-methoxyphenyl derivatives followed by cyclization to form the oxetane ring. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce bromine atoms at the desired positions on the aromatic ring. The subsequent cyclization can be achieved using base-catalyzed intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the oxetane ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine atoms and methoxy group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The oxetane ring also contributes to the compound’s stability and reactivity, enhancing its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dibromo-2-methoxyphenyl)pyrrole: Similar in structure but contains a pyrrole ring instead of an oxetane ring.
3-(3,5-Dibromo-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a carboxylic acid group and a hydroxyl group instead of the oxetane ring.
Uniqueness
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H12Br2O2 |
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Molecular Weight |
336.02 g/mol |
IUPAC Name |
3-(3,5-dibromo-2-methoxyphenyl)-3-methyloxetane |
InChI |
InChI=1S/C11H12Br2O2/c1-11(5-15-6-11)8-3-7(12)4-9(13)10(8)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
UGUSEFXYXDTCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
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